![molecular formula C17H15Cl2N3OS B4763734 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4763734.png)
3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole
Overview
Description
3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole, also known as CCT, is a chemical compound that has gained attention due to its potential use in scientific research. CCT is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In
Mechanism of Action
The exact mechanism of action of 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole is not fully understood. However, it is known to interact with the GABA-A receptor, which is an important target for many drugs that affect the central nervous system. 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole has been shown to enhance the activity of the GABA-A receptor, which leads to an increase in inhibitory neurotransmission. This may explain its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole is its potency. 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole has been shown to be effective at low concentrations, which makes it a valuable tool for studying the GABA-A receptor and other targets in the central nervous system. However, one limitation of 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole is its solubility. 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential as an anti-inflammatory agent for the treatment of autoimmune diseases. Finally, there is interest in developing new derivatives of 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole that may have improved solubility and potency.
Scientific Research Applications
3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole has been shown to have potential as a therapeutic agent for a variety of diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole has been shown to have a neuroprotective effect in animal models of Parkinson's disease. 3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole has also been used as a tool for studying the role of the GABA-A receptor in the brain.
properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3OS/c1-22-16(14-9-13(19)7-8-15(14)23-2)20-21-17(22)24-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLGJYKVBBMQFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorobenzyl)sulfanyl]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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